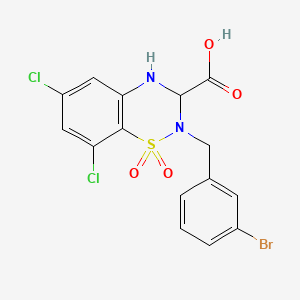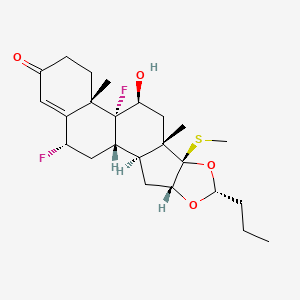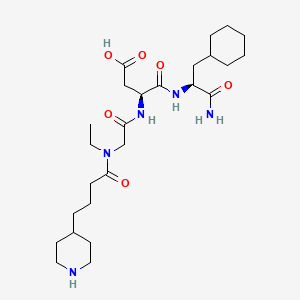![molecular formula C9H5BrN2O3 B1680093 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one CAS No. 204326-43-2](/img/structure/B1680093.png)
8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one
Vue d'ensemble
Description
NS 2028 is a highly selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that synthesizes the second messenger cyclic guanosine monophosphate (cGMP). This compound is widely used in the research of nitric oxide signaling pathways due to its potent inhibitory effects on sGC activity .
Applications De Recherche Scientifique
NS 2028 is extensively used in scientific research, particularly in the study of nitric oxide signaling pathways. Its applications include:
Chemistry: Investigating the role of sGC in various chemical processes.
Biology: Studying the effects of sGC inhibition on cellular functions and signaling pathways.
Industry: Potential use in the development of new drugs targeting sGC-related pathways.
In Vivo
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one has been studied for its potential use in in vivo research. In one study, the compound was administered to rats and its effects on the animals’ behavior were observed. The results showed that this compound had a sedative effect on the rats, suggesting that it could be used as a potential sedative drug.
In Vitro
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one has also been studied for its potential use in in vitro research. In one study, the compound was tested for its ability to inhibit the growth of human cancer cells. The results showed that this compound had a significant inhibitory effect on the growth of the cancer cells, suggesting that it could be used as an anti-cancer agent.
Mécanisme D'action
NS 2028 exerts its effects by inhibiting soluble guanylyl cyclase, thereby reducing the production of cyclic guanosine monophosphate. The mechanism involves the oxidation of the heme iron in sGC, rendering the enzyme unresponsive to nitric oxide. This inhibition affects various molecular targets and pathways, including the nitric oxide-cyclic guanosine monophosphate signaling pathway .
Activité Biologique
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one has been shown to have a variety of biological activities. In one study, the compound was tested for its ability to inhibit the growth of human cancer cells. The results showed that this compound had a significant inhibitory effect on the growth of the cancer cells, suggesting that it could be used as an anti-cancer agent. In addition, this compound has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In one study, the compound was tested for its ability to inhibit the growth of human cancer cells. The results showed that this compound had a significant inhibitory effect on the growth of the cancer cells, suggesting that it could be used as an anti-cancer agent. In addition, this compound has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one in laboratory experiments include its stability, its low toxicity, and its ability to form strong hydrogen bonds. In addition, the compound is relatively easy to synthesize, making it a convenient choice for laboratory research. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can bind to a variety of proteins and trigger a variety of biochemical reactions.
Orientations Futures
There are a number of potential future directions for 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one research. These include further studies into its potential use as an anti-cancer agent, its potential use in the treatment of inflammatory diseases, its potential use as an anti-bacterial or anti-fungal agent, and its potential use as a drug target. In addition, further research into the pharmacodynamics of this compound could help to elucidate its exact mechanism of action and could lead to the development of more effective drugs based on this compound.
Analyse Biochimique
Biochemical Properties
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is known to inhibit sGC activity in murine cerebellum induced by S-nitroso-glutathione and NMDA . This interaction with sGC, an enzyme that catalyzes the conversion of GTP to cyclic GMP, is crucial in mediating many biological actions of nitric oxide (NO) and carbon monoxide (CO) .
Cellular Effects
The compound’s effects on cells are primarily due to its inhibitory action on sGC. By inhibiting sGC, this compound can affect various cellular processes, including cell signaling pathways and gene expression . For instance, it can inhibit VEGF-induced cGMP accumulation and abolish VEGF-induced migration in postcapillary venular endothelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to sGC and inhibiting its activity . This binding interaction leads to a decrease in the production of cyclic GMP, thereby affecting the downstream signaling pathways that rely on this second messenger .
Metabolic Pathways
Given its role as an sGC inhibitor, it may influence pathways involving cyclic GMP .
Subcellular Localization
The subcellular localization of this compound is not clearly documented in the literature. Given its role as an sGC inhibitor, it is likely to be found in regions of the cell where sGC is present .
Méthodes De Préparation
The synthesis of NS 2028 involves several steps, starting with the preparation of the core structure, 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one. The synthetic route typically includes the bromination of a benzoxazinone precursor, followed by the formation of the oxadiazole ring through cyclization reactions . Industrial production methods for NS 2028 are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for yield and purity.
Analyse Des Réactions Chimiques
NS 2028 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory activity on sGC.
Substitution: Halogen substitution reactions can modify the bromine atom in the structure, potentially altering its biological activity. Common reagents used in these reactions include bromine for bromination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Propriétés
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204326-43-2 | |
| Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-2028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS-2028 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
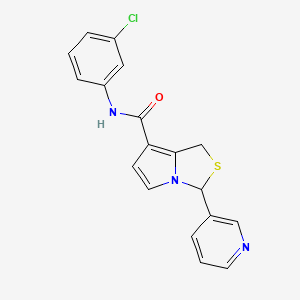
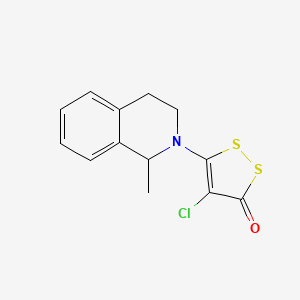
![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
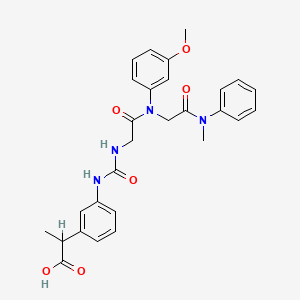
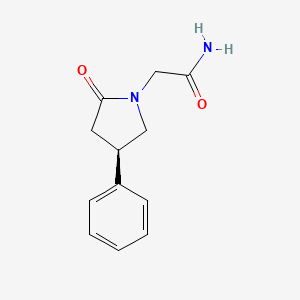
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)

